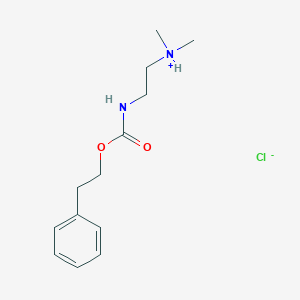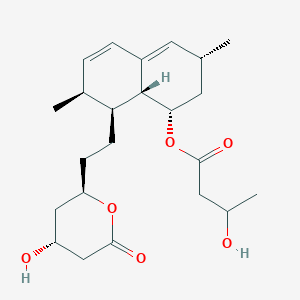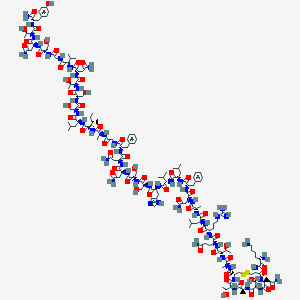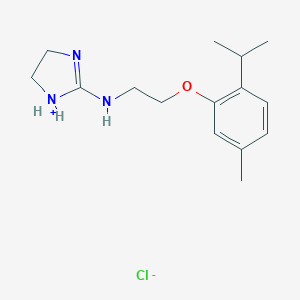
Phenethyl N-(2-(dimethylamino)ethyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethyl N-(2-(dimethylamino)ethyl)carbamate hydrochloride, commonly known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEA belongs to the class of carbamate compounds and is structurally similar to the neurotransmitter acetylcholine.
Aplicaciones Científicas De Investigación
DMPEA has been studied extensively for its potential therapeutic applications. One area of research is its use as a cognitive enhancer. Studies have shown that DMPEA can improve cognitive function and memory in animal models. Additionally, DMPEA has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
DMPEA is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a critical role in cognitive function and memory. DMPEA is thought to inhibit the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, DMPEA can increase the levels of acetylcholine, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
DMPEA has been shown to have several biochemical and physiological effects. In animal studies, DMPEA has been shown to increase the levels of acetylcholine in the brain, as well as improve cognitive function and memory. Additionally, DMPEA has been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMPEA in lab experiments is its ability to improve cognitive function and memory in animal models. This can be useful in studies that require animals to perform cognitive tasks. Additionally, DMPEA has been shown to have antioxidant properties, which can be beneficial in studies that involve oxidative stress. However, one limitation of using DMPEA is its potential toxicity. Studies have shown that high doses of DMPEA can be toxic to cells and can cause cell death.
Direcciones Futuras
There are several future directions for DMPEA research. One area of research is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for DMPEA. Finally, more research is needed to determine the long-term effects of DMPEA on cognitive function and memory.
Conclusion
DMPEA is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its ability to improve cognitive function and memory in animal models, as well as its antioxidant properties, make it a promising candidate for further research. However, its potential toxicity and lack of long-term studies highlight the need for further research in this area.
Métodos De Síntesis
DMPEA can be synthesized by reacting phenethylamine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product can then be treated with hydrochloric acid to obtain DMPEA hydrochloride salt. This method of synthesis has been reported in several scientific studies and is considered a reliable method for producing DMPEA.
Propiedades
Número CAS |
101491-71-8 |
|---|---|
Nombre del producto |
Phenethyl N-(2-(dimethylamino)ethyl)carbamate hydrochloride |
Fórmula molecular |
C13H21ClN2O2 |
Peso molecular |
272.77 g/mol |
Nombre IUPAC |
dimethyl-[2-(2-phenylethoxycarbonylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-15(2)10-9-14-13(16)17-11-8-12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3,(H,14,16);1H |
Clave InChI |
OGGJZANMEOQKSR-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.[Cl-] |
SMILES canónico |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.[Cl-] |
Sinónimos |
CARBAMIC ACID, (2-(DIMETHYLAMINO)ETHYL)-, PHENETHYL ESTER, MONOHYDROCH LORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)
![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)











